molecular formula C9H9BrN2 B7900552 2-Bromo-1-ethyl-1H-benzo[d]imidazole

2-Bromo-1-ethyl-1H-benzo[d]imidazole

Cat. No.: B7900552
M. Wt: 225.08 g/mol
InChI Key: UIZPBRIMUWNIMT-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethyl-1H-benzo[d]imidazole typically involves the bromination of 1-ethyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

Scientific Research Applications

2-Bromo-1-ethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

2-Bromo-1-ethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    2-Bromo-1H-benzimidazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-Ethyl-1H-benzo[d]imidazole: Lacks the bromine atom, which may reduce its potential for nucleophilic substitution reactions.

    2-Chloro-1-ethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological properties.

The presence of both the bromine atom and the ethyl group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2-bromo-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZPBRIMUWNIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 4 g 2-bromo-1H-benzimidazole and 60 ml tetrahydrofuran, and the mixture was cooled to 10 C. To this mixture was added 1.2 g of 60% sodium hydride in mineral oil in small portions, and after stirring at 10 C for ten minutes, 4.7 g of diethyl sulfate were added. The reaction mixture was heated to 40 C for several hours, then cooled to 22 C and quenched with 100 ml water. The product was extracted twice with 50 ml ethyl acetate and following removal of the solvent, the product was purified by silica gel chromatography using a gradient from 100% hexane to 25% ethyl acetate in hexane. An oil was obtained that crystallized on standing which was dried resulting in 4.2 g of a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three

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